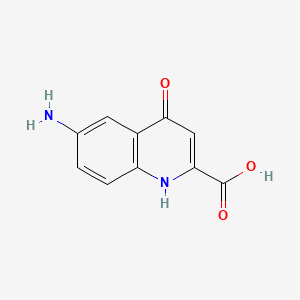![molecular formula C10H10BrNO4 B3021800 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol CAS No. 432496-77-0](/img/structure/B3021800.png)
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
Übersicht
Beschreibung
- The compound’s structure is as follows: .
- It is used in various scientific applications due to its unique properties.
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: is a chemical compound with a complex structure that combines a phenolic ring, a bromine atom, an ethoxy group, and a nitrovinyl moiety.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. phenols can be synthesized through various methods, including ester rearrangement (Fries rearrangement), N-phenylhydroxylamine rearrangement (Bamberger rearrangement), hydrolysis of phenolic esters or ethers, and reduction of quinones .
- Further research would be needed to determine the exact synthetic pathways for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol .
Analyse Chemischer Reaktionen
- The compound likely undergoes various reactions typical of phenols:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate (K₂Cr₂O₇) or manganese dioxide (MnO₂).
Substitution: Bromination or other halogenation reactions can occur at the phenolic ring.
Reduction: Phenols can be reduced to corresponding cyclohexanones using reagents like sodium borohydride (NaBH₄).
- Common reagents for these reactions include oxidizing agents, halogens, and reducing agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Phenols are essential in organic synthesis and as starting materials for various compounds.
Biology: Phenolic compounds often exhibit antioxidant properties and may play a role in cellular defense mechanisms.
Medicine: Some phenols have antiseptic properties and are used in disinfectants.
Industry: Phenolic resins are used as adhesives, coatings, and plastics.
Wirkmechanismus
- The specific mechanism by which 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol exerts its effects would require further research. its unique structure suggests potential interactions with biological targets or pathways.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct information on similar compounds to compare with this specific one.
- other substituted phenols may share some similarities in their chemical behavior.
Remember that this response is based on available information from scientific literature and databases
Eigenschaften
IUPAC Name |
2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAKERDCYBSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360530 | |
| Record name | 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432496-77-0 | |
| Record name | 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


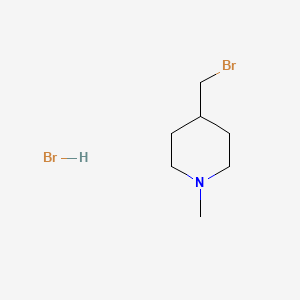
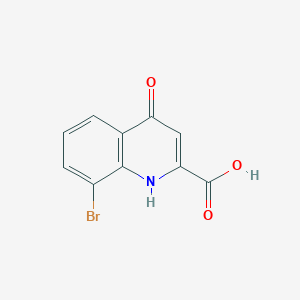
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

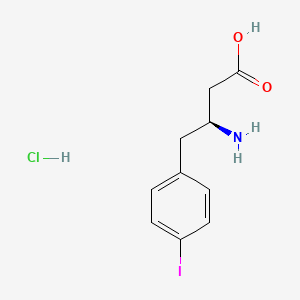
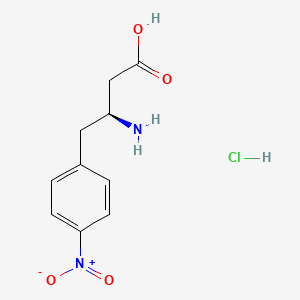
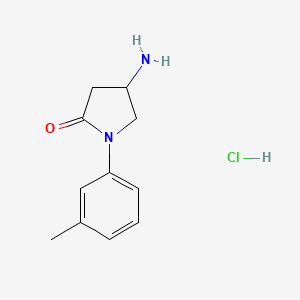
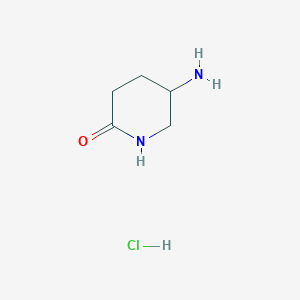
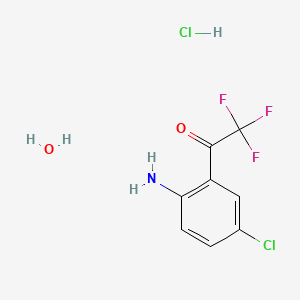
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)

